molecular formula C7H11NO2 B14769249 Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate

Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B14769249
M. Wt: 141.17 g/mol
InChI Key: WNRRGXBKGCSACZ-UHFFFAOYSA-N
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Description

Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate is a bicyclic organic compound characterized by a strained [2.1.0] pentane framework. This structure incorporates an amino group at the 3-position and a methyl ester at the 1-position. Its unique geometry makes it a valuable scaffold in medicinal chemistry, particularly as a bioisostere for aromatic rings (e.g., phenyl groups) in drug design. For instance, it has been utilized in the synthesis of γ-secretase modulators for Alzheimer’s disease research, where its rigid structure enhances metabolic stability and target binding .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3,8H2,1H3

InChI Key

WNRRGXBKGCSACZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1C(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other bicyclic carboxylates and amines with varying ring sizes, substituents, and functional groups. Key examples include:

Compound Name Bicyclic Framework Substituents Key Applications/Properties References
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate [2.1.0] 3-NH₂, 1-COOCH₃ Bioisostere in CNS drug development
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate [1.1.1] 3-I, 1-COOCH₃ Intermediate for cross-coupling
Methyl 2,2-difluoro-3-aryl-bicyclo[1.1.1]pentane-1-carboxylate [1.1.1] 2,2-F₂, 3-aryl, 1-COOCH₃ Enhanced lipophilicity for agrochemicals
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate [2.2.2] 3-NH₂, 2-COOCH₂CH₃ Rigid peptide mimics
Methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate [1.1.1] 3-NHBoc, 1-COOCH₃ Protected amine for solid-phase synthesis

Key Observations :

  • Ring Strain : The [2.1.0] system exhibits higher strain than [2.2.2] or [1.1.1] frameworks, influencing reactivity and synthetic accessibility.
  • Substituent Effects: Halogenated derivatives (e.g., 3-I or 3-Br) serve as intermediates for cross-coupling reactions, while amino groups enhance bioactivity . Difluoro-substituted analogs improve lipophilicity, favoring membrane penetration in agrochemicals .

Physical and Chemical Properties

  • Optical Activity : Bicyclo[2.2.2] compounds show significant optical rotation ([α]D^20 = ±46–49°), whereas fluorinated [1.1.1] derivatives are typically racemic unless chiral auxiliaries are used .
  • Solubility: Amino and ester groups enhance aqueous solubility compared to halogenated analogs, which are more lipophilic .

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